molecular formula C11H15NO2S B7836222 S-benzyl-(L)-cysteine methyl ester

S-benzyl-(L)-cysteine methyl ester

Cat. No. B7836222
M. Wt: 225.31 g/mol
InChI Key: DELQRANKBWOLJQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-benzyl-(L)-cysteine methyl ester is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nanoarchitectures and Cancer Cell Cytotoxicity

S-benzyl-(L)-cysteine methyl ester is studied for its role in forming nanoarchitectures and its potential cytotoxic effects on cancer cells. A specific tripeptide containing this compound demonstrated the ability to form self-assembled structures and showed cytotoxicity towards breast and liver cancer cell lines through apoptosis (Banerji et al., 2016).

Enzymatic Activity in Liver and Kidney Microsomes

Research has identified enzymatic activity related to S-benzyl-(L)-cysteine in rat liver and kidney microsomes, specifically in the formation of S-benzyl-L-cysteine sulfoxide (Sausen & Elfarra, 1990).

Fluorination Reactions in Chemistry

The compound is also relevant in chemical reactions, such as its interaction with xenon difluoride, leading to various fluorinated products, which are important in organic synthesis and drug development (Huang et al., 1990).

Role in Metal Complex Formation

S-benzyl-(L)-cysteine methyl ester plays a role in forming half-sandwich complexes with rhodium, indicating its potential applications in coordination chemistry and material science (Carmona et al., 2016).

Structural Analysis in Peptide Research

The crystal structure and conformation of related dipeptides provide insights into the molecular arrangement and potential applications in peptide-based drug design (Sukumar et al., 1994).

Applications in Oxidation Processes

Studies have focused on the kinetics and thermodynamics of oxidation reactions involving cysteine and its esters, including S-benzyl-(L)-cysteine methyl ester, which are crucial for understanding redox biology and designing new therapeutic agents (Dougherty et al., 2017).

properties

IUPAC Name

methyl (2R)-2-amino-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQRANKBWOLJQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-benzyl-(L)-cysteine methyl ester

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.